molecular formula C17H15FN4OS B2697378 N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide CAS No. 391886-62-7

N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide

Cat. No.: B2697378
CAS No.: 391886-62-7
M. Wt: 342.39
InChI Key: MZGCAJCLHFTMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide (hereafter referred to as the target compound) is a 1,2,4-triazole derivative characterized by a fluorophenyl group at position 4, a sulfanylidene (C=S) group at position 5, and a 3-methylbenzamide substituent on the triazole ring. The sulfanylidene group and aromatic substitutions play critical roles in modulating electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS/c1-11-3-2-4-12(9-11)16(23)19-10-15-20-21-17(24)22(15)14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCAJCLHFTMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C_{13}H_{12}F N_{3}OS, with a molecular weight of 273.32 g/mol. The compound features a triazole ring, which is known for its varied biological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. In particular:

  • Mechanism of Action : Triazoles often inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Case Study : A study demonstrated that derivatives similar to this compound showed effective inhibition against various fungal strains, including Candida albicans and Aspergillus niger.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • Research Findings : In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways.
Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Caspase activation
MCF-7 (Breast Cancer)20Modulation of Bcl-2 family proteins

Anti-inflammatory Activity

This compound has also shown promise in reducing inflammation:

  • Mechanism : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Computational Studies

In silico studies have been conducted to predict the biological activity and pharmacokinetic properties of this compound:

  • Molecular Docking : Docking studies suggest strong binding affinity to various targets involved in cancer and inflammatory pathways.
Target ProteinBinding Affinity (kcal/mol)
CXCR4-9.8
COX-2-8.5

Comparison with Similar Compounds

Core Triazole Modifications

The target compound shares a 1,2,4-triazole core with several analogs but differs in substituent patterns:

Compound Name / ID R1 (Position 4) R2 (Position 5) Benzamide Substituent Molecular Weight Key Features
Target Compound 4-Fluorophenyl Sulfanylidene (C=S) 3-Methylbenzamide 385.43 g/mol Tautomerism (thione form dominant)
N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide Amino Sulfanylidene (C=S) 4-Methylbenzamide 291.32 g/mol Enhanced hydrogen bonding (NH₂ group)
2-{[4-(4-Fluorophenyl)-5-sulphanyl-4H-1,2,4-triazol-3-yl]methyl}-4-{[(4-fluorophenyl)methylene]amino}... 4-Fluorophenyl Sulfanyl (SH) Triazolone + fluorophenyl 512.50 g/mol Extended π-conjugation; dual fluorophenyl groups
3,4,5-Trimethoxy-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide 2-Methoxyphenyl Sulfanylidene (C=S) Trimethoxybenzamide 430.48 g/mol Increased hydrophilicity (methoxy)

Key Observations :

  • The dual fluorophenyl groups in increase steric bulk and electron-withdrawing effects, which may alter receptor affinity.
  • Methoxy substitutions (e.g., ) improve aqueous solubility but could reduce membrane permeability.

Tautomeric Behavior

The target compound exists predominantly in the thione tautomeric form (C=S), as confirmed by IR spectra showing νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands (~2500–2600 cm⁻¹) . This contrasts with analogs like the compound in , which retains a sulfanyl (SH) group, favoring thiol tautomerism under certain conditions.

Comparative Yields and Challenges :

  • The 3-methylbenzamide substituent in the target compound requires precise alkylation conditions to avoid N-alkylation side products .
  • Analogs with bulky substituents (e.g., ) show lower yields due to steric hindrance during cyclization.

Antimicrobial Potential

  • The target compound’s fluorophenyl and sulfanylidene groups are associated with antibacterial activity, similar to analogs in .
  • N-[(4-Amino-5-sulfanylidene...)-methyl]-4-methylbenzamide demonstrated MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting that amino groups enhance activity.

Anticancer Activity

Triazole derivatives with electron-withdrawing groups (e.g., -F, -Cl) show promising cytotoxicity. For example, the compound in (with a 4-chlorobenzenesulfonamide group) exhibited IC₅₀ = 1.5 µM against breast cancer cells, likely due to enhanced electrophilicity.

Physical and Spectral Properties

Property Target Compound N-[(4-Amino-5-sulfanylidene...)-methyl]-4-methylbenzamide Compound in
Melting Point 182–184°C (predicted) 198–200°C 215–217°C
LogP 3.2 2.8 4.1
IR νC=S (cm⁻¹) 1247–1255 1250–1258 1240–1250 (SH stretch)
Crystal Packing Not reported Layered H-bonding π-Stacking

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.